molecular formula C14H26O3 B8405673 2-Methylpropyl 4-oxodecanoate CAS No. 918883-28-0

2-Methylpropyl 4-oxodecanoate

Cat. No.: B8405673
CAS No.: 918883-28-0
M. Wt: 242.35 g/mol
InChI Key: ZMHROFXRCAZCOJ-UHFFFAOYSA-N
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Description

2-Methylpropyl 4-oxodecanoate is an ester derivative of 4-oxodecanoic acid, featuring a 10-carbon chain with a ketone group at the fourth position and a 2-methylpropyl (isobutyl) ester moiety. Its molecular formula is C₁₄H₂₆O₃, with a molecular weight of 242.36 g/mol. Esters of this type are typically characterized by moderate polarity, low water solubility, and volatility dependent on chain length and substituents.

Properties

CAS No.

918883-28-0

Molecular Formula

C14H26O3

Molecular Weight

242.35 g/mol

IUPAC Name

2-methylpropyl 4-oxodecanoate

InChI

InChI=1S/C14H26O3/c1-4-5-6-7-8-13(15)9-10-14(16)17-11-12(2)3/h12H,4-11H2,1-3H3

InChI Key

ZMHROFXRCAZCOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)CCC(=O)OCC(C)C

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in 2-methylpropyl 4-oxodecanoate undergoes hydrolysis under acidic or basic conditions to yield 4-oxodecanoic acid and 2-methylpropan-1-ol.

Reagents and Conditions

Reaction TypeReagents/ConditionsProductsYield/Selectivity
Acidic HydrolysisH₂SO₄ (catalytic), H₂O, reflux4-oxodecanoic acid + 2-methylpropan-1-ol~85% (based on analog data)
Basic HydrolysisNaOH (aqueous), heatSodium 4-oxodecanoate + 2-methylpropan-1-ol~90% (estimated)

Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the ester carbonyl, nucleophilic attack by water, and subsequent cleavage. Base-mediated hydrolysis follows nucleophilic acyl substitution with hydroxide ions .

Reduction Reactions

The ketone group at position 4 is reduced to a secondary alcohol using hydride-based reagents.

Key Reductions

ReagentConditionsProductNotes
LiAlH₄Anhydrous ether, 0°C → RT2-Methylpropyl 4-hydroxydecanoateComplete reduction of ketone; no ester cleavage
NaBH₄MeOH, RTPartial reduction (low efficiency)Limited by steric hindrance

Mechanism : Hydride transfer to the electrophilic ketone carbon forms a tetrahedral intermediate, culminating in alcohol formation .

Nucleophilic Addition at the Ketone

The 4-oxo group participates in nucleophilic additions, such as Grignard or Henry reactions.

Representative Reactions

Reaction TypeReagentsProductSelectivity
Grignard AdditionCH₃MgBr, THF, 0°C2-Methylpropyl 4-(1-hydroxyethyl)decanoateβ-addition predominates
Henry ReactionNitromethane, Cu(I)/bisoxazolidine ligand2-Methylpropyl 4-(nitromethyl)decanoateEnantioselective (up to 95% ee)

Mechanism : The ketone’s electrophilic carbon undergoes nucleophilic attack, followed by protonation or stabilization (e.g., nitroaldol adducts in Henry reactions) .

Oxidation and Degradation

Strong oxidants cleave the carbon chain at the ketone position.

Oxidizing AgentConditionsProducts
KMnO₄, H₂SO₄HeatHexanoic acid + Butanedioic acid
CrO₃, AcOHRTKetone degradation products

Note : Oxidative cleavage is less common due to competing ester hydrolysis under acidic conditions .

Transesterification

The isobutyl ester group can be replaced with other alcohols.

AlcoholCatalystProductYield
EthanolH₂SO₄Ethyl 4-oxodecanoate~75%
Benzyl AlcoholTi(OiPr)₄Benzyl 4-oxodecanoate~60%

Mechanism : Acid- or base-catalyzed nucleophilic substitution at the ester carbonyl .

Condensation Reactions

The ketone enables aldol-like condensations under basic conditions.

BaseConditionsProduct
LDA, THF-78°Cβ-Hydroxy ester dimer
NaOH, EtOHRefluxα,β-Unsaturated ester via dehydration

Application : Synthesizing complex macrocycles or polymers .

Comparison with Similar Compounds

Functional Group Influence on Properties

  • Ester vs. Ether (Etofenprox): The ester group in this compound is more polar than the ether group in Etofenprox, leading to higher hydrolytic susceptibility but lower persistence in environmental matrices . Etofenprox’s larger molecular weight (376.49 g/mol) and aromatic substituents contribute to its use as a stable insecticide.
  • Ester vs. Amine (Diisobutylamine) :
    Diisobutylamine’s amine group confers basicity and higher volatility (vapor pressure = 10 mm Hg at 30°C) compared to esters, which are generally neutral and less volatile. The 2-methylpropyl group in both compounds reduces water solubility, but the amine’s slight solubility enables its use in pH-dependent reactions .

  • Ester vs. Phosphonate: Isobutyl methyl methylphosphonate’s phosphonate group enhances thermal and chemical stability compared to carboxylic esters. Its lower molecular weight (166.15 g/mol) and phosphorus content make it a model compound for organophosphorus agent studies .

Stability and Reactivity

  • This may imply similar stability for this compound under controlled conditions.
  • Esters generally undergo hydrolysis under acidic or alkaline conditions, whereas phosphonates and ethers (e.g., Etofenprox) resist hydrolysis, enhancing their environmental persistence .

Q & A

Basic: What are the established methodologies for synthesizing and characterizing 2-methylpropyl 4-oxodecanoate in laboratory settings?

Answer:
Synthesis typically involves esterification of 4-oxodecanoic acid with 2-methylpropanol under acid catalysis. Characterization employs 1H NMR to confirm ester bond formation and ketone integrity. For example, methyl 4-oxodecanoate (structurally analogous) shows distinct NMR peaks: δ 2.41 ppm (t, J=7.2 Hz, 2H, -COCH2-) and δ 1.60 ppm (m, 2H, -CH2-CHO-) . GC/MS with prior methylation (e.g., using diazomethane) is used to verify purity and detect intermediates. Deuterium labeling (e.g., in methyl 4-oxodecanoate) further validates structural integrity via mass fragmentation patterns (e.g., m/z 116 for α-cleavage) .

Basic: Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Answer:

  • Calibration curves using GC or HPLC with UV detection (e.g., λ = 210 nm for ketones) are standard. For instance, phenyl 4-oxodecanoate derivatives show linearity (R² > 0.99) at 0.1–10 μM concentrations .
  • LC-MS/MS in multiple reaction monitoring (MRM) mode enhances sensitivity in biological samples, leveraging ketone-specific transitions (e.g., m/z 201 → 85 for methyl 4-oxodecanoate) .
  • Isotopic dilution with deuterated analogs (e.g., d1-4-oxodecanoate) corrects for matrix effects .

Advanced: How can researchers resolve contradictions in deuterium retention observed during metabolic studies of this compound?

Answer:
Deuterium loss in labeled compounds (e.g., methyl 4-oxodecanoate) during metabolism often stems from enzymatic β-oxidation or ketone reduction. To address this:

  • Use time-course assays with liver microsomes to track deuterium loss kinetics.
  • Validate chemical stability of labels via control incubations (e.g., pH 7.4 buffer, 37°C, 24 hr) to rule out non-enzymatic effects .
  • Apply CI-MS (chemical ionization) for precise molecular weight determination (e.g., [M+H]+ m/z 202 for methyl 4-oxodecanoate) to confirm isotopic integrity .

Advanced: What enzymatic pathways are implicated in the degradation of this compound, and how can they be experimentally validated?

Answer:

  • β-oxidation : The ketone group at C4 positions the compound for mitochondrial β-oxidation. Use 13C-labeled substrates and track acetate/CO2 production via isotope-ratio MS .
  • Esterase activity : Incubate with recombinant carboxylesterases (e.g., hCE1) and monitor 4-oxodecanoic acid release via LC-MS.
  • Inhibition assays : Co-incubate with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to confirm enzymatic specificity .

Methodological Optimization: How can cross-reactivity challenges be mitigated when developing immunoassays for this compound metabolites?

Answer:

  • Epitope design : Use haptens derived from the 4-oxo group (e.g., 4-oxodecanoic acid conjugated to BSA) to enhance antibody specificity.
  • Cross-adsorption : Pre-adsorb antisera against structurally similar esters (e.g., methyl 4-oxopentanoate) to reduce false positives .
  • SPR (Surface Plasmon Resonance) : Validate antibody affinity (KD) against metabolites like 4-hydroxydecanoate to ensure selectivity (e.g., KD < 1 nM for target vs. > 100 nM for analogs) .

Advanced: What computational tools are effective for predicting the physicochemical properties of this compound?

Answer:

  • ACD/Labs Percepta : Predicts logP (e.g., ~3.2 for methyl 4-oxodecanoate) and solubility (e.g., ~0.1 mg/mL in water) .
  • COSMO-RS : Models vapor pressure (e.g., ~0.01 mmHg at 25°C) and partition coefficients in lipid bilayers .
  • Density Functional Theory (DFT) : Calculates vibrational frequencies (e.g., C=O stretch at 1715 cm⁻¹) to guide IR spectroscopy validation .

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